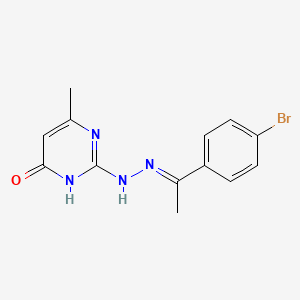![molecular formula C17H20N2OS B6062040 (3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6062040.png)
(3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone, also known as MPTM, is a chemical compound that has been studied for its potential applications in scientific research.
Mechanism of Action
(3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone acts as a sigma-1 receptor agonist, which means that it binds to the receptor and activates its signaling pathway. The sigma-1 receptor is located in the endoplasmic reticulum and is involved in regulating calcium homeostasis, protein folding, and stress response. By modulating the activity of the sigma-1 receptor, (3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone may have downstream effects on various physiological processes.
Biochemical and Physiological Effects:
(3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been shown to have several biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, including dopamine and acetylcholine, which may have implications for addiction and cognitive function. (3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
(3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has several advantages and limitations for lab experiments. One advantage is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the receptor's function. (3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone also has a relatively long half-life, which allows for sustained activation of the sigma-1 receptor. However, one limitation is that (3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone is not selective for the sigma-1 receptor and may also bind to other receptors, which may complicate interpretation of experimental results.
Future Directions
There are several future directions for research on (3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone. One direction is to investigate its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more selective sigma-1 receptor agonists that do not bind to other receptors, which may improve the specificity of experimental results. Additionally, further research is needed to elucidate the downstream effects of sigma-1 receptor activation by (3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone and other compounds.
Synthesis Methods
(3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone can be synthesized through a multi-step process involving several chemical reactions. The synthesis method involves the use of thioacetamide, pyridine, and piperidine as starting materials. The reaction proceeds through the formation of intermediate compounds, which are then subjected to further chemical reactions to yield the final product, (3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone.
Scientific Research Applications
(3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in several physiological and pathological processes, including pain perception, neuroprotection, and addiction. (3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been shown to modulate the activity of the sigma-1 receptor, which may have therapeutic implications for various neurological disorders.
properties
IUPAC Name |
(3-methylthiophen-2-yl)-[1-(pyridin-3-ylmethyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13-6-9-21-17(13)16(20)15-5-3-8-19(12-15)11-14-4-2-7-18-10-14/h2,4,6-7,9-10,15H,3,5,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKQQDKQKVJLPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C2CCCN(C2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-dichloro-N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B6061978.png)
![2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-6-fluoroquinoline](/img/structure/B6061987.png)
![N-(2-fluorobenzyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6062004.png)
![(2-chloro-4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-ethoxyphenoxy)acetic acid](/img/structure/B6062008.png)
![7-(2,3-dimethoxybenzyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6062013.png)
![1-(1-{[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6062017.png)
![N-{4-[(3-methoxy-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B6062025.png)
![4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B6062033.png)
![N-[(1-ethyl-3-piperidinyl)methyl]-N'-(3-methoxypropyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6062048.png)
![1-(4-chlorophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6062049.png)
![1-{4-[(1-pyrrolidinylsulfonyl)methyl]benzoyl}-4-piperidinecarboxamide](/img/structure/B6062055.png)
